REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[S:14][C:13]2[CH2:12][CH2:11][S:10][CH2:9][C:8]=2[CH:7]=1)=O)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1.C(Cl)Cl.[O-2].[O-2].[Mn+4]>[S:14]1[C:13]2[CH2:12][CH2:11][S:10][CH2:9][C:8]=2[CH:7]=[C:6]1[CH:4]=[O:3] |f:1.2.3.4.5.6,9.10.11|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC=2CSCCC2S1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
solvent
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then it was refluxed for 18 hrs
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
Quenched at 23° C. with water (10 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer decanted
|
Type
|
WASH
|
Details
|
the remaining was washed with 20 ml DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
flash column chromatograph with 10-20% ethyl acetate produced 940 mg crude product
|
Type
|
WAIT
|
Details
|
The reaction was carried on at 23° C. for half an hour
|
Type
|
FILTRATION
|
Details
|
The material was then filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=2CSCCC21)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 320 mg | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 36.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |